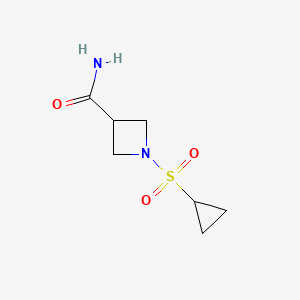

1-(Cyclopropylsulfonyl)azetidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(Cyclopropylsulfonyl)azetidine-3-carboxamide” is a chemical compound with the molecular formula C7H12N2O3S . It is related to “1-(cyclopropanesulfonyl)azetidine-3-carboxylic acid”, which has a similar structure .

Molecular Structure Analysis

The molecular structure of “this compound” includes a four-membered azetidine ring, which is a nitrogen-containing heterocycle . The presence of the sulfonyl and carboxamide groups may contribute to its reactivity and potential interactions with other molecules.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 244.31. The related compound “1-(cyclopropanesulfonyl)azetidine-3-carboxylic acid” has a molecular weight of 205.23 and is a powder at room temperature .Aplicaciones Científicas De Investigación

Polymerization and Material Science

The study of N-sulfonylazetidines, including compounds similar to 1-(Cyclopropylsulfonyl)azetidine-3-carboxamide, has shown significant interest in polymer science. Reisman et al. (2020) explored the anionic ring-opening polymerization of N-(methanesulfonyl)azetidine to form poly(N-sulfonylazetidine)s, which can serve as precursors to valuable polyimines. This research demonstrates the utility of N-sulfonylazetidines in developing novel polymeric materials with potential applications in various industries, including pharmaceuticals, biotechnology, and materials science (Reisman, Rowe, Jefcoat, & Rupar, 2020).

Synthetic Chemistry and Drug Development

Azetidines, such as this compound, are crucial scaffolds in medicinal chemistry. Zhang et al. (2014) developed a TiCl4 promoted formal [3 + 3] cycloaddition for synthesizing highly functionalized triazinines, which could easily convert to biologically significant azetidines. This methodology underscores the importance of azetidines in synthesizing compounds with potential applications in drug discovery and development (Zhang, Luo, Wang, Chen, & Xu, 2014).

Biosynthesis and Natural Product Chemistry

The enzymatic chemistry surrounding cyclopropane, epoxide, and aziridine biosynthesis, which includes azetidine-containing compounds, has been thoroughly reviewed by Thibodeaux, Chang, and Liu (2012). These structural elements are found in various natural products with significant antibiotic and antitumor properties. Understanding the biosynthesis of these small-ring containing compounds is crucial for developing new therapeutic agents and for the rational design of drugs with specific in vivo specificity (Thibodeaux, Chang, & Liu, 2012).

Propiedades

IUPAC Name |

1-cyclopropylsulfonylazetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3S/c8-7(10)5-3-9(4-5)13(11,12)6-1-2-6/h5-6H,1-4H2,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQJJMCQNMLRST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CC(C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2575932.png)

![4-(N,N-diallylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2575933.png)

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2575935.png)

![N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide](/img/structure/B2575938.png)

![3-Amino-1-[2-(morpholin-4-yl)ethyl]urea](/img/structure/B2575939.png)

![[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methyl 3-(6-chloropyridine-3-sulfonamido)propanoate](/img/structure/B2575942.png)

![N-(2,5-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2575947.png)